4-Hydroxy-2-cyclopentenone
Overview
Description
4-Hydroxy-2-cyclopentenone is a natural product found in Passiflora tetrandra with data available.
Scientific Research Applications
Antibacterial and Cytotoxic Properties
4-Hydroxy-2-cyclopentenone has demonstrated significant antibacterial activity, particularly against strains like Escherichia coli, Bacillus subtilis, and Pseudomonas aeruginosa. This compound, extracted from Passiflora tetrandra, exhibits minimum inhibitory doses of approximately 10 micrograms/disk. Additionally, it has shown cytotoxicity towards P388 murine leukemia cells with an IC50 of less than 1 microgram/ml (Perry et al., 1991).
Chemical Reactivity and Synthesis Applications
This compound is a valuable molecular scaffold in synthetic chemistry due to its broad chemical reactivity profile. This compound is increasingly used in multistep syntheses of complex target molecules. Synthetic chemists have exploited this moiety for the preparation of various building blocks and diverse chemical transformations (Roche & Aitken, 2010).
Anticancer Potential
A series of 2,3-diaryl-4/5-hydroxy-cyclopent-2-en-1-one analogues, where the cis double bond of combretastatin A-4 is replaced by 4/5-hydroxy cyclopentenone moieties, displayed potent cytotoxic activity against various human cancer cell lines. These analogues have shown promising results in terms of cell cycle arrest, apoptosis induction in endothelial cells, and significant tumor regression in human colon xenograft models, suggesting their potential as novel agents in cancer treatment (Gurjar et al., 2007).
Enzymatic Kinetic Resolution
This compound has been used as a key intermediate in the synthesis of prostaglandin PGI1. Its racemic form can be synthesized and optically pure cyclopentenone obtained through kinetic resolution with lipase, demonstrating its utility in the synthesis of biologically relevant compounds (Jin-lin, 2007).
Stereodivergent Synthesis
Protected 4-hydroxycyclopentenones (4-HCPs) are important intermediates in chemical synthesis. A method for producing substituted 4-HCPs in either enantiomeric form has been developed, highlighting the versatility of this compound in stereodivergent synthesis and its application in creating a variety of structurally complex molecules (Singh, Meyer, & Aubé, 2014).
Safety and Hazards
Mechanism of Action
Mode of Action
It is known to be involved in various chemical reactions, such as the Piancatelli rearrangement of furfuryl alcohol and the transformation of cyclopentenone . These reactions are inhibited in the presence of tert–butanol, due to the neutralization of protons from water dissociation by surface sites on the catalyst, preventing their participation in the overall reaction .
Biochemical Pathways
It is known to be involved in the catalytic transformation of furfural to cyclopentanone .
Result of Action
It is known to participate in the catalytic transformation of furfural to cyclopentanone .
Action Environment
The action of 4-Hydroxy-2-cyclopentenone can be influenced by environmental factors. For instance, the presence of tert–butanol inhibits certain reactions involving this compound . To counteract these inhibitions, higher H2 pressure and temperatures are required .
Biochemical Analysis
Biochemical Properties
4-Hydroxy-2-cyclopentenone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cyclopentenone prostaglandins, which are known to induce intracellular oxidative stress . This interaction leads to the production of reactive oxygen species (ROS) and lipid peroxidation products, such as acrolein and 4-hydroxy-2-nonenal . These interactions highlight the compound’s potential in modulating oxidative stress and related cellular processes.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to induce oxidative stress in cells, leading to alterations in mitochondrial membrane potential and the accumulation of ubiquitinated proteins . These effects suggest that this compound can modulate cellular responses to stress and influence cell viability.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s α,β-unsaturated carbonyl group is crucial for its activity, as it can form covalent bonds with nucleophilic sites on proteins and enzymes . This interaction can result in the modulation of enzyme activity and subsequent changes in cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound can degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound in in vitro or in vivo studies has been associated with sustained oxidative stress and alterations in cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating oxidative stress and enhancing cellular responses. At higher doses, it can lead to toxic or adverse effects, including increased oxidative damage and cell death . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion and utilization within cells. For example, the compound can be metabolized by enzymes involved in the degradation of phenolic compounds, leading to the production of acetyl coenzyme A (acetyl-CoA) and other metabolites . These metabolic pathways are crucial for the compound’s role in cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells can influence its biochemical activity and effects on cellular processes.
Subcellular Localization
This compound’s subcellular localization is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in different subcellular locations can modulate its interactions with biomolecules and influence its overall biochemical effects.
Properties
IUPAC Name |
4-hydroxycyclopent-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2/c6-4-1-2-5(7)3-4/h1-2,4,6H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNDDRBMUVFQIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CC1=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61305-27-9 | |
Record name | 4-HYDROXY-2-CYCLOPENTEN-1-ONE, STABILIZED WITH 0.5% BHT | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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